molecular formula C18H22N4O B3017599 N-(1-cyano-1-methylpropyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide CAS No. 1311723-41-7

N-(1-cyano-1-methylpropyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B3017599
CAS No.: 1311723-41-7
M. Wt: 310.401
InChI Key: OTCRWWIDWDBWHN-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a pyrazole ring, and an acetamide moiety

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-5-18(4,12-19)20-17(23)11-16-13(2)21-22(14(16)3)15-9-7-6-8-10-15/h6-10H,5,11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCRWWIDWDBWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=C(N(N=C1C)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyano group: This step might involve the reaction of an appropriate alkyl halide with a cyanide source.

    Acetamide formation: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound might undergo nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products may include substituted amides or esters.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor in biochemical assays.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-methylpropyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide: can be compared with other pyrazole derivatives, such as:

Uniqueness

  • Structural Features : The presence of both a cyano group and an acetamide moiety in the same molecule.
  • Reactivity : Unique reactivity patterns due to the combination of functional groups.

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